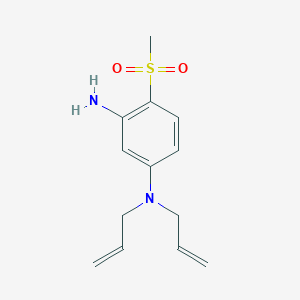

N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine

Description

N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine (CAS 1220028-67-0) is a benzenediamine derivative with the molecular formula C₁₃H₁₈N₂O₂S and a molecular weight of 266.36 g/mol . The compound features a central 1,3-benzenediamine backbone substituted with a methylsulfonyl group at the 4-position and two allyl groups at the N1 positions.

Properties

IUPAC Name |

4-methylsulfonyl-1-N,1-N-bis(prop-2-enyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-4-8-15(9-5-2)11-6-7-13(12(14)10-11)18(3,16)17/h4-7,10H,1-2,8-9,14H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWCOQMIAYFKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N(CC=C)CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine is an organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by a comprehensive review of available literature.

- Molecular Formula : C12H16N2O2S

- Molecular Weight : 256.34 g/mol

- Structure : The compound features a benzene ring substituted with two allyl groups and a methylsulfonyl group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against a range of pathogens.

- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes, thus reducing the production of pro-inflammatory mediators.

- Cell Signaling Modulation : It can influence signaling pathways related to cell proliferation and apoptosis, which may be beneficial in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antioxidant | Scavenges DPPH radicals with an IC50 value of 25 µg/mL |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels in vitro |

| Cytotoxicity | Induces apoptosis in cancer cell lines at concentrations above 50 µM |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential as a therapeutic agent for bacterial infections .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, with an IC50 value indicating strong antioxidant activity. This property suggests its potential use in formulations aimed at reducing oxidative stress-related damage .

Case Study 3: Anti-inflammatory Mechanism

In cellular models, treatment with this compound resulted in a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its role as an anti-inflammatory agent .

Scientific Research Applications

Synthesis and Chemical Reactions

N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The compound can be used to synthesize more complex molecules by substituting functional groups.

- Oxidation and Reduction : It can participate in oxidation reactions to form sulfoxides or sulfones and reduction reactions to yield amines or alcohols.

Research has shown that this compound exhibits several biological activities:

- Antioxidant Properties : Studies indicate that it may effectively scavenge free radicals, thus reducing oxidative stress in cells.

- Cytotoxic Effects : Preliminary investigations suggest that this compound may induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

- DNA Interaction : The compound has been noted for its ability to interact with DNA, which could lead to DNA damage and subsequent cell death in cancerous cells.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using assays such as DPPH and ABTS. The results demonstrated that the compound effectively scavenged free radicals, highlighting its potential role in protective cellular mechanisms against oxidative damage .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that the compound could induce cell death through apoptosis pathways, making it a candidate for further exploration in cancer treatment.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for complex molecule synthesis; participates in oxidation/reduction reactions |

| Biology | Exhibits antioxidant properties; induces cytotoxic effects in cancer cells; interacts with DNA |

| Medicine | Potential therapeutic agent for cancer treatment; precursor for drug development |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzenediamine Derivatives

The following table compares N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine with structurally similar compounds:

Key Observations:

- Steric and Electronic Effects: The allyl groups in the target compound provide moderate steric hindrance compared to the bulkier cyclohexyl group in the third analog.

- Solubility : The methylsulfonyl group enhances water solubility in all analogs, but lipophilic substituents (e.g., cyclohexyl) may reduce this effect .

- Synthetic Flexibility : Allyl groups offer synthetic versatility for further functionalization, such as Michael additions or polymerizations, which are less feasible with saturated alkyl substituents .

Comparison with Functional Analogs: Dinitroanilines

Activity Against Apicomplexan Parasites

The table below contrasts their structural and functional features:

Key Differences:

- Substituent Flexibility : Propyl groups in dinitroanilines may optimize hydrophobic interactions in parasitic tubulin pockets, whereas allyl groups could introduce conformational constraints .

- Toxicity : Dinitroanilines like trifluralin are associated with toxicity in mammalian cells, whereas methylsulfonyl derivatives might offer improved safety profiles, though data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.